molecular formula C19H19BrFNO2 B2888514 (E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477889-13-7

(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one

Cat. No. B2888514
CAS RN: 477889-13-7
M. Wt: 392.268
InChI Key: SKHVDTIPGOPWJY-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, also known as BMFPF, is a novel synthetic compound with a wide range of applications in scientific research. BMFPF is a versatile compound that can be used as a starting material for synthesizing a range of derivatives with varied biological activities. It has been used in various research areas such as biochemistry, physiology, and pharmacology. BMFPF has been used to study the mechanism of action of various drugs, to understand the biochemical and physiological effects of various compounds, and to evaluate the efficacy of drugs in laboratory experiments.

Scientific Research Applications

Medicinal Chemistry Applications

Several studies have highlighted the potential of bromo-substituted compounds in medicinal chemistry. For example, compounds with bromoaniline structures have been investigated for their antiandrogenic properties, indicating potential applications in treating diseases like prostate cancer (Tucker & Chesterson, 1988). Additionally, bromo-substituted compounds have been studied for their antimicrobial activities, suggesting their use in developing new antibiotics (Liaras et al., 2011).

Nanotechnology and Material Science

In the field of nanotechnology, bromo-substituted molecules have been utilized in the synthesis of nanoparticles with enhanced fluorescence emission. These nanoparticles can be used in various applications, including bioimaging and sensing (Fischer et al., 2013). Another study demonstrated the application of a bromoaniline-aldehyde conjugate system as versatile sensors for detecting multiple cations, which can be applied in environmental monitoring and diagnostics (Das et al., 2021).

Chemical Synthesis

Research has also explored the use of bromo-substituted compounds in chemical synthesis, such as the development of novel thiourea derivatives showing significant anti-pathogenic activity, which could lead to the creation of new antimicrobial agents with specific mechanisms of action (Limban et al., 2011).

properties

IUPAC Name

(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO2/c1-14-13-16(5-8-18(14)20)22-11-9-19(23)15-3-6-17(7-4-15)24-12-2-10-21/h3-9,11,13,22H,2,10,12H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHVDTIPGOPWJY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one

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